N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dimethylamino group, an oxoethyl group, and a methylisoxazole carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with methyl cyanoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)acetamide: Shares the dimethylamino group but differs in the rest of the structure.
5-methylisoxazole-4-carboxamide: Contains the isoxazole carboxamide moiety but lacks the dimethylamino and oxoethyl groups.
Uniqueness
Its structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-13(9-16-21-10)15(20)17-12-6-4-11(5-7-12)8-14(19)18(2)3/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRAPLLNAQUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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